1,4-Diphenyl-3,4-dihydroisoquinoline
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Overview
Description
1,4-Diphenyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-3,4-dihydroisoquinoline can be synthesized using the Bischler-Napieralski reaction. This reaction involves the cyclodehydration of phenylethylamides in the presence of phosphorus oxychloride (POCl3) and phosphorus pentaoxide (P2O5) in refluxing toluene . The reaction generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines, which can be further reduced using lithium aluminium hydride (LiAlH4) to produce the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction with LiAlH4 produces tetrahydroisoquinolines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-Diphenyl-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. For example, its antidepressant effects are likely mediated by an increase in central nervous system serotonin (5-HT) and norepinephrine (NE) levels . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1,4-Diphenyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A reduced form with different biological activities.
1-Phenyl-3,4-dihydroisoquinoline: Lacks the second phenyl group, resulting in different chemical and biological properties.
3,4-Dihydroisoquinoline-3-carboxylic acid derivatives: Known for their free-radical scavenging and enzyme inhibitory activities.
Properties
CAS No. |
77988-87-5 |
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Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1,4-diphenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14,20H,15H2 |
InChI Key |
QKUOCVCFZXYNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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